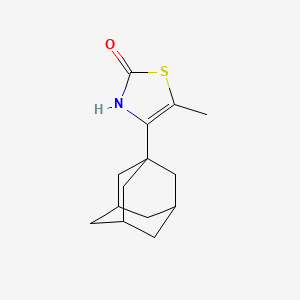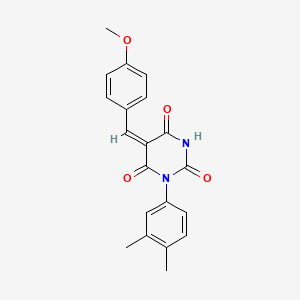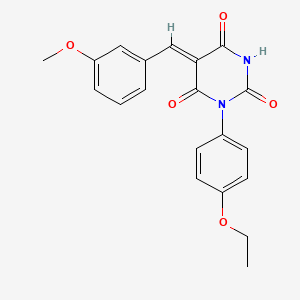![molecular formula C16H22N2O5S B4989908 methyl 4-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4989908.png)
methyl 4-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is commonly referred to as MMMPB, and it is a member of the benzoate ester family. MMMPB has been found to exhibit various biochemical and physiological effects, making it a subject of interest for researchers worldwide.
Mecanismo De Acción
The mechanism of action of MMMPB involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, which leads to the repression of gene expression. MMMPB inhibits HDAC, leading to the acetylation of histones and the activation of gene expression. This results in the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
MMMPB has been found to exhibit various biochemical and physiological effects. Studies have shown that MMMPB induces the expression of genes involved in apoptosis and cell cycle arrest. Additionally, MMMPB has been found to inhibit angiogenesis, which is the process of blood vessel formation. This makes it a promising candidate for the treatment of cancer and other diseases that involve abnormal blood vessel growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MMMPB in lab experiments is its potent anti-tumor activity. Additionally, MMMPB is a relatively stable compound, making it easy to handle and store. However, one of the limitations of using MMMPB in lab experiments is its high cost, which may limit its accessibility to researchers with limited funding.
Direcciones Futuras
There are several future directions for the research on MMMPB. One direction is to further investigate its potential applications in cancer treatment. Additionally, researchers could explore the use of MMMPB in combination with other drugs to enhance its anti-tumor activity. Furthermore, studies could be conducted to investigate the potential applications of MMMPB in other diseases, such as cardiovascular disease and neurodegenerative disorders.
Conclusion:
In conclusion, MMMPB is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. MMMPB exhibits potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Its mechanism of action involves the inhibition of HDAC, leading to the activation of gene expression. MMMPB has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of MMMPB involves the reaction between 4-methylbenzoic acid and 4-dimethylaminopyridine in the presence of thionyl chloride. The resulting product is then reacted with N-methylpiperidine-4-carboxamide, followed by the addition of methylsulfonyl chloride. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
MMMPB has been extensively studied for its potential applications in cancer treatment. Studies have shown that MMMPB exhibits potent anti-tumor activity by inhibiting the growth of cancer cells. Additionally, MMMPB has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
methyl 4-methyl-3-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-11-4-5-13(16(20)23-2)10-14(11)17-15(19)12-6-8-18(9-7-12)24(3,21)22/h4-5,10,12H,6-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXOQQZTSQACPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-3-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4989839.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4989849.png)

![1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine](/img/structure/B4989872.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)acrylamide](/img/structure/B4989875.png)
![bicyclo[3.3.1]nonane-2,6-diyl diacetate](/img/structure/B4989878.png)
![4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4989885.png)
![1-[2-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B4989892.png)
![3-(2-hydroxyethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4989900.png)


![(3aS*,6aR*)-3-cyclopentyl-5-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4989922.png)
